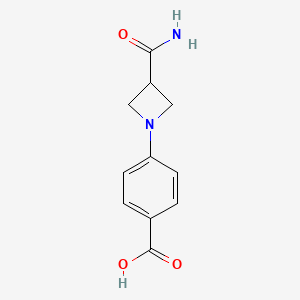![molecular formula C15H15N3 B11764603 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole moiety linked to an aniline group through an ethyl chain. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with ethyl bromoacetate to form an intermediate, which is then cyclized to yield the benzimidazole core. This intermediate can be further reacted with aniline under suitable conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions
3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may yield the corresponding amine .
科学研究应用
3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
相似化合物的比较
Similar Compounds
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of an aniline group.
3-(1-Methyl-1H-benzimidazol-2-yl)aniline: Similar structure but with a methyl group on the benzimidazole ring.
Uniqueness
3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
3-[2-(1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-7,10H,8-9,16H2,(H,17,18) |
InChI 键 |
KKOQKLYAXIRIHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


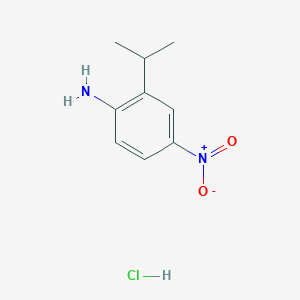

![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
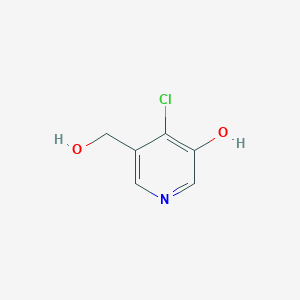
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)
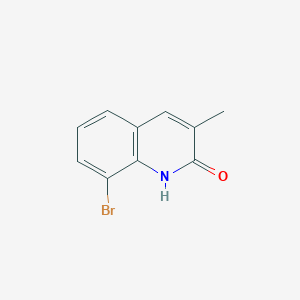
![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
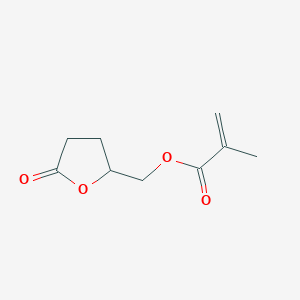
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
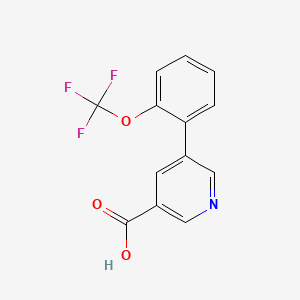
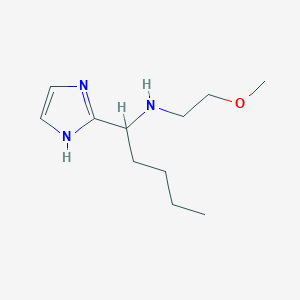
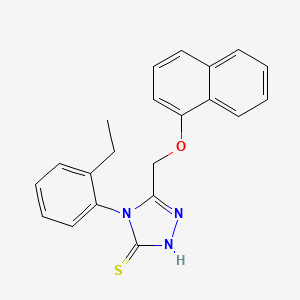
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)
